molecular formula C10H7N3O B14808737 3-Cyclopropoxypyridine-2,5-dicarbonitrile

3-Cyclopropoxypyridine-2,5-dicarbonitrile

Cat. No.: B14808737
M. Wt: 185.18 g/mol
InChI Key: OCTACMTURPUYBR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxypyridine-2,5-dicarbonitrile can be achieved through various synthetic routes. One common method involves the reaction of 2,5-dibromo-3,4-diaminopyridine with copper cyanide in N,N-dimethylformamide at 120°C for 6 hours . Another approach utilizes a one-pot three-component reaction involving malononitrile, substituted aldehydes, and cyanoacetamide catalyzed by chitosan-doped calcium hydroxyapatites in ethanol .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of green chemistry principles, such as environmentally benign solvents and reusable catalysts, is often emphasized to enhance sustainability .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxypyridine-2,5-dicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield cyclopropanated products, while substitution reactions can produce various substituted pyridine derivatives .

Mechanism of Action

The mechanism of action of 3-Cyclopropoxypyridine-2,5-dicarbonitrile involves its ability to undergo intramolecular charge transfer (ICT) from the donor to the acceptor. This property is crucial for its use in organic electronic devices, where it facilitates efficient electron transport .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropoxypyridine-2,5-dicarbonitrile is unique due to its cyclopropoxy group, which imparts distinct electronic properties and enhances its performance in organic electronic devices. Its ability to undergo efficient intramolecular charge transfer and its high ionization potential make it a valuable compound in materials chemistry .

Properties

Molecular Formula

C10H7N3O

Molecular Weight

185.18 g/mol

IUPAC Name

3-cyclopropyloxypyridine-2,5-dicarbonitrile

InChI

InChI=1S/C10H7N3O/c11-4-7-3-10(14-8-1-2-8)9(5-12)13-6-7/h3,6,8H,1-2H2

InChI Key

OCTACMTURPUYBR-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(N=CC(=C2)C#N)C#N

Origin of Product

United States

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